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Introduction

Nigerose, also known as sakebiose, is a disaccharide composed of two glucose units linked by
an o-1,3-glycosidic bond. As a rare sugar, it is not as abundant in nature as sucrose or maltose,
but its unique structural properties and potential biological activities have garnered increasing
interest within the scientific community. This technical guide provides a comprehensive
overview of the natural sources of nigerose, its quantitative occurrence, and detailed
methodologies for its extraction, identification, and quantification.

Nigerose is found in a variety of natural products, most notably in honey, Japanese sake, and
as a structural component of the polysaccharide nigeran, which is produced by certain fungi. Its
presence in these sources is a result of specific enzymatic activities or chemical processes.
Understanding the natural distribution and concentration of nigerose is crucial for research into
its potential applications as a prebiotic, an immunomodulator, or a functional food ingredient.

This guide is intended to serve as a valuable resource for researchers, scientists, and
professionals in the field of drug development who are investigating the properties and
applications of nigerose.

Natural Sources and Occurrence of Nigerose
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Nigerose is found in several natural sources, with its concentration varying depending on the
origin and processing of the material. The primary natural occurrences are in honey, fermented
beverages like Japanese sake, and as a constituent of fungal polysaccharides.

Honey

Honey is a complex mixture of sugars, with fructose and glucose being the most abundant. It
also contains a variety of minor oligosaccharides, including nigerose.[1][2] The presence of
nigerose in honey is attributed to the enzymatic activity of a-glucosidases from bees and to
non-enzymatic acid-catalyzed reversion reactions of glucose.[2] The concentration of nigerose
in honey is generally low and can vary significantly based on the floral source, geographical
origin, and storage conditions of the honey.

Japanese Sake

Japanese sake, a traditional alcoholic beverage brewed from rice, is another notable source of
nigerose.[3] During the fermentation process, enzymes produced by the koji mold (Aspergillus
oryzae), particularly a-glucosidases, act on the starch-derived glucose and maltose, leading to
the formation of various oligosaccharides, including nigerose.[4] The concentration of
oligosaccharides in sake, including disaccharides like nigerose, can range from 200 to 2000

ppm.

Fungal Polysaccharides (Nigeran)

Nigerose is a fundamental repeating unit of the polysaccharide nigeran, a cell wall component
of several species of fungi, most notably Aspergillus niger. Nigeran is a linear glucan with
alternating a-(1,3) and a-(1,4)-glycosidic linkages. Partial hydrolysis of nigeran, either through
enzymatic or acidic methods, yields nigerose. The cell wall of Aspergillus niger is composed of
73-83% neutral carbohydrates, with nigeran being a significant component.

Quantitative Data on Nigerose Occurrence

The following table summarizes the available quantitative data on the concentration of
nigerose in various natural sources. It is important to note that these values can vary
significantly.
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Biosynthesis of Nigeran in Aspergillus niger

The primary source of nigerose from fungi is through the hydrolysis of nigeran. Therefore,
understanding the biosynthesis of nigeran is key to understanding the natural production of its
constituent disaccharide. The biosynthesis of nigeran in Aspergillus niger is a complex process
involving specific enzymes.

Recent research has identified a key gene, nigeran synthase (nisA), which is an ortholog of the
a-1,3-glucan synthase gene agsB in Aspergillus luchuensis and Aspergillus niger. This enzyme
is responsible for polymerizing glucose units to form the alternating a-1,3 and a-1,4 linkages
that characterize nigeran. The synthesis of a-glucans in Aspergillus niger is carried out by a-
glucan synthase enzymes encoded by ags genes.

The proposed biosynthetic pathway involves the action of nigeran synthase on UDP-glucose as
a substrate to form the nigeran polymer. The regulation of this pathway is complex and is
influenced by various cellular signaling pathways, including those related to cell wall integrity.
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Biosynthesis of the nigeran polysaccharide in Aspergillus.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification
of nigerose from its natural sources.

Extraction and Purification of Nigeran from Aspergillus
niger

This protocol describes a general procedure for the extraction and purification of nigeran from
the mycelium of Aspergillus niger.

e Fungal Culture and Biomass Harvesting:

o

Culture Aspergillus niger in a suitable liquid medium (e.g., Potato Dextrose Broth) at 25-
30°C with shaking for 5-7 days.

o

Harvest the mycelial biomass by filtration through cheesecloth or a similar filter.

[¢]

Wash the biomass extensively with distilled water to remove any remaining medium
components.

[¢]

Lyophilize the washed biomass to obtain a dry powder.
e Cell Wall Isolation:
o Grind the lyophilized mycelia to a fine powder in liquid nitrogen using a mortar and pestle.

o Resuspend the powder in a buffer (e.g., 50 mM Tris-HCI, pH 7.5) and disrupt the cells
using a bead beater or sonicator.
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o Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the cell walls.

o Wash the cell wall pellet multiple times with the buffer and then with distilled water to
remove cytoplasmic contents.

e Nigeran Extraction:

o Extract the cell wall fraction with hot water (80-100°C) for 1-2 hours. Nigeran is soluble in
hot water.

o Centrifuge the suspension at a high speed (e.g., 10,000 x g) to pellet the insoluble cell wall
debris.

o Collect the supernatant containing the dissolved nigeran.

 Purification of Nigeran:

[¢]

Concentrate the supernatant by rotary evaporation.

[¢]

Precipitate the nigeran by adding 3-4 volumes of cold ethanol and incubating at 4°C
overnight.

[¢]

Collect the precipitated nigeran by centrifugation.

[e]

Wash the nigeran pellet with ethanol and then diethyl ether, and air-dry.
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Workflow for nigeran extraction from Aspergillus niger.
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Hydrolysis of Nigeran to Nigerose

Nigeran can be hydrolyzed to nigerose using either acid or enzymatic methods.

e Acid Hydrolysis:

o

Dissolve the purified nigeran in a dilute acid solution (e.g., 0.1 N HCI).

o Heat the solution at 80-100°C for a controlled period (e.g., 1-4 hours). The reaction time
needs to be optimized to maximize nigerose yield and minimize further hydrolysis to
glucose.

o Neutralize the solution with a base (e.g., NaOH).

o The resulting solution will contain a mixture of nigerose, glucose, and other
oligosaccharides.

e Enzymatic Hydrolysis:

[¢]

Dissolve the purified nigeran in a suitable buffer (e.g., sodium acetate buffer, pH 5.0).

[e]

Add a specific nigeran-degrading enzyme, such as nigeranase (mycodextranase).

o

Incubate the mixture at the optimal temperature for the enzyme (e.g., 37-50°C) for a
defined period.

o

Terminate the reaction by boiling the mixture for 5-10 minutes.

Quantification of Nigerose by High-Performance Anion-
Exchange Chromatography with Pulsed Amperometric
Detection (HPAE-PAD)

HPAE-PAD is a highly sensitive and specific method for the analysis of carbohydrates,
including nigerose, in complex matrices like honey and sake.

e Sample Preparation:
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o Honey: Accurately weigh a honey sample (e.g., 0.1 g) and dissolve it in a known volume of
deionized water (e.g., 100 mL) to achieve a 1:1000 dilution. Filter the solution through a
0.2 um syringe filter before injection.

o Sake: Decarbonate the sake sample if necessary. Dilute the sample (e.g., 20-fold) with a
water/acetonitrile mixture (e.g., 1:1 v/v). Filter the diluted sample through a 0.2 um syringe
filter.

o Nigeran Hydrolysate: Neutralize and dilute the hydrolysate to an appropriate
concentration. Filter through a 0.2 um syringe filter.

o Chromatographic Conditions:

o Column: A high-performance anion-exchange column suitable for carbohydrate analysis
(e.g., Thermo Scientific™ Dionex™ CarboPac™ series).

o Mobile Phase: A gradient of sodium hydroxide and sodium acetate is typically used for the
separation of oligosaccharides. A simple isocratic method with sodium hydroxide may also
be suitable for disaccharide analysis.

o Flow Rate: Typically 0.5 - 1.0 mL/min.
o Column Temperature: 30°C.
o Injection Volume: 5 - 25 pL.
e Detection:
o Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.
o Waveform: A standard carbohydrate waveform is applied.
e Quantification:
o Prepare a series of standard solutions of nigerose of known concentrations.

o Generate a calibration curve by plotting the peak area against the concentration of the
standards.
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o Determine the concentration of nigerose in the samples by comparing their peak areas to
the calibration curve.

Sample Preparation
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Workflow for nigerose quantification by HPAE-PAD.

Conclusion

Nigerose is a naturally occurring rare sugar with potential applications in the food and
pharmaceutical industries. Its primary natural sources include honey, Japanese sake, and the
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fungal polysaccharide nigeran. The concentration of nigerose in these sources is variable and
depends on a multitude of factors. This technical guide has provided a detailed overview of the
occurrence of nigerose, its biosynthesis in the form of nigeran, and comprehensive
experimental protocols for its extraction, purification, and quantification. The methodologies and
data presented herein are intended to support further research into the biological functions and
potential applications of this intriguing disaccharide. As analytical techniques continue to
improve, a more detailed and quantitative understanding of the distribution of nigerose in
nature is expected to emerge, further paving the way for its utilization in various scientific and
industrial fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1581268?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

